molecular formula C10H13N7O6S4 B13842759 Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6

Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6

Cat. No.: B13842759
M. Wt: 461.6 g/mol
InChI Key: CHHLBBADVHNISM-LIJFRPJRSA-N
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Description

Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is a labeled analogue of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine. This compound is an impurity and a dimer of Methazolamide. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include controlled temperatures and pressures to ensure the proper incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the deuterium labeling and overall chemical integrity.

Chemical Reactions Analysis

Types of Reactions

Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is used in a variety of scientific research applications:

    Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: It is used in metabolic research to study pathways in vivo safely.

    Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at a molecular level. This helps in studying the compound’s behavior in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine: The non-deuterated analogue.

    Methazolamide: A related compound from which the dimer is derived.

Uniqueness

The uniqueness of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C10H13N7O6S4

Molecular Weight

461.6 g/mol

IUPAC Name

N-[5-[[5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C10H13N7O6S4/c1-5(18)11-7-16(3)13-9(24-7)26(20,21)15-27(22,23)10-14-17(4)8(25-10)12-6(2)19/h15H,1-4H3/i3D3,4D3

InChI Key

CHHLBBADVHNISM-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C)C

Origin of Product

United States

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